molecular formula C31H32N4O3S B3007794 N-cyclopentyl-4-((2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115324-08-7

N-cyclopentyl-4-((2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B3007794
CAS RN: 1115324-08-7
M. Wt: 540.68
InChI Key: XVXGILKMSXUCAP-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . The specific substituents and their positions on the benzene ring can greatly influence the properties and reactivity of the molecule.


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an appropriate benzoyl chloride with an amine . The specific reactants and conditions would depend on the structure of the desired product.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the positions of the atoms in the molecule and the nature of the bonds between them.


Chemical Reactions Analysis

The reactivity of a compound like this would depend on the specific substituents present on the benzene ring and the amide group. For example, electron-donating groups would generally increase the reactivity of the benzene ring towards electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups would increase the solubility in polar solvents .

Scientific Research Applications

Synthesis and Potential Applications

Facile Synthesis and Biological Activity

Compounds similar to the one have been synthesized through various chemical reactions, highlighting the versatility of quinazoline and benzamide derivatives in chemical synthesis. For instance, the facile one-pot synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-aryl-quinazolin-4(3H)-ones demonstrates the potential for creating a wide array of biologically active molecules through relatively simple chemical processes (Mohebat, Raja, & Mohammadian, 2015).

Antimicrobial Agents

Quinazoline derivatives have shown promise as potential antimicrobial agents. The synthesis and characterization of new quinazolines, specifically designed to combat microbial infections, exemplify the therapeutic potential of these compounds. Studies have demonstrated their effectiveness against a range of bacteria and fungi, indicating their significance in the development of new antimicrobial treatments (Desai, Shihora, & Moradia, 2007).

Antineoplastic and Monoamine Oxidase Inhibitors

Research has also explored the antineoplastic (anti-cancer) and monoamine oxidase inhibitory activities of benzamide and quinazoline derivatives. These compounds have been synthesized and evaluated for their potential to act as therapeutic agents in cancer treatment and for their ability to modulate monoamine oxidase activity, which could be relevant in treating neurological disorders (Markosyan et al., 2010).

Cytotoxic Activity for Cancer Therapy

The synthesis of derivatives that exhibit cytotoxic activity against cancer cells highlights the role of these compounds in the development of novel cancer therapies. Research into 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, for instance, has shown that these compounds can be effective in inhibiting the growth of cancer cells, presenting a promising avenue for cancer treatment research (Bu et al., 2001).

Mechanism of Action

If this compound has biological activity, the mechanism of action would depend on the specific biological target. Benzamides are often used as inhibitors for certain enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper precautions should be taken when handling any chemical compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

N-cyclopentyl-4-[[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O3S/c1-2-21-13-17-25(18-14-21)32-28(36)20-39-31-34-27-10-6-5-9-26(27)30(38)35(31)19-22-11-15-23(16-12-22)29(37)33-24-7-3-4-8-24/h5-6,9-18,24H,2-4,7-8,19-20H2,1H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXGILKMSXUCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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